
4-Bromo-1,2-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-cyclohexadiene-1,2-dione is a member of 1,2-benzoquinones.
4-Bromo-3, 5-cyclohexadiene-1, 2-dione, also known as 4-bromo-1, 2-benzoquinone, belongs to the class of organic compounds known as o-benzoquinones. These are benzoquinones where the two C=O groups are attached at the 1- and 2-positions, respectively.
Wissenschaftliche Forschungsanwendungen
Nonlinear Dynamics in Photodecomposition
The photodecomposition of N-bromo-1,4-benzoquinone-4-imine exhibits nonlinear kinetic features, including autocatalytic excursion, especially in an acidic environment. This process is important for understanding photocontrolled chemical oscillators and their sensitivity to light intensity (Bell, Green, & Wang, 2013).
Inhibition of Photosynthetic Electron Transport
Halogenated 1,4-benzoquinones, including brominated versions, act as inhibitors of photosynthetic electron transport. These compounds can form covalent linkages with nucleophilic groups in proteins, impacting photosystem II and the cytochrome b6f-complex (Oettmeier, Masson, & Dostatni, 1987).
Role in Halogen Substitution and Dibenzodioxin Formation
4-Bromo-1,2-benzoquinone, generated by tyrosinase oxidation, undergoes rapid substitution with O-nucleophiles. This reaction, which releases bromine and forms dibenzodioxins, has important toxicological implications (Stratford, Riley, & Ramsden, 2011).
Modification of Molecular Structure in Drug Design
In drug design, modifying the structure of 1,4-benzoquinone, such as by bromoalkylation, can influence the solubility and lipophilicity of compounds. This modification is significant for improving drug delivery and efficacy (Zuhroh & Ulfa, 2020).
Formation of Disinfection Byproducts in Water Treatment
During drinking water disinfection, haloquinones including 4-bromo-1,2-benzoquinone can form as byproducts. These compounds, suspected bladder carcinogens, pose a challenge for water quality and public health (Zhao et al., 2010).
Electrochemical Reduction and Toxicity Investigation
4-Bromophenol's electrodegradation kinetics and toxicity are studied using electrochemical methods. This research is crucial for understanding the environmental impact and detoxification processes of brominated compounds in water (Xu et al., 2018).
Photochemical Oscillators
4-Bromo-1,2-benzoquinone is involved in complex photochemical reactions that exhibit oscillatory behavior. Understanding these reactions is important for exploring nonlinear reaction dynamics and chemical kinetics (Li & Wang, 2008).
Eigenschaften
CAS-Nummer |
90965-63-2 |
|---|---|
Produktname |
4-Bromo-1,2-benzoquinone |
Molekularformel |
C6H3BrO2 |
Molekulargewicht |
186.99 g/mol |
IUPAC-Name |
4-bromocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H3BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3H |
InChI-Schlüssel |
LTHKZYVCVXHKLZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C=C1Br |
Kanonische SMILES |
C1=CC(=O)C(=O)C=C1Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




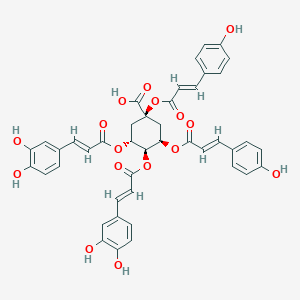

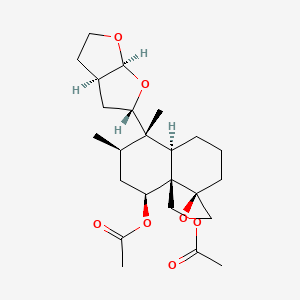
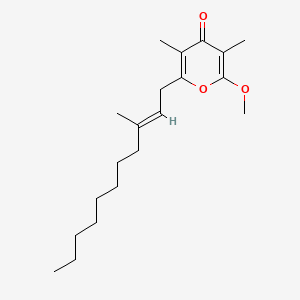
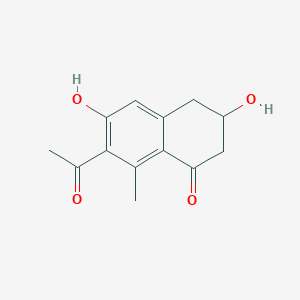
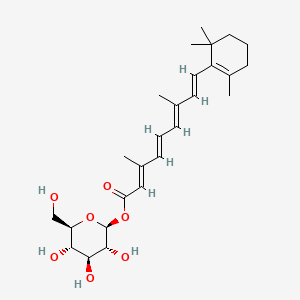
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)


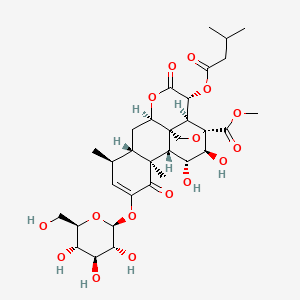
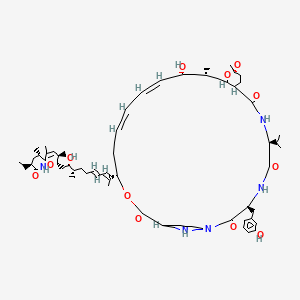
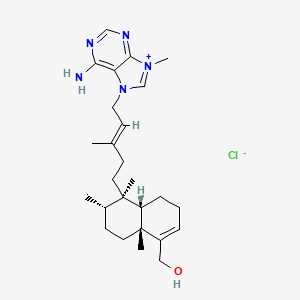
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)